molecular formula C10H15NO3 B13443097 4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol

4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol

Cat. No.: B13443097
M. Wt: 200.25 g/mol
InChI Key: JWJCTZKFYGDABJ-FIBGUPNXSA-N
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Description

4-Hydroxy-3-methoxy-α-[(methyl-d3-amino)methyl]benzenemethanol is a deuterated derivative of metanephrine, a catecholamine metabolite structurally related to epinephrine. The compound features a benzenemethanol core substituted with a hydroxy group at the 4-position, a methoxy group at the 3-position, and a methyl-d3-amino-methyl group at the α-position. The deuterium labeling (methyl-d3) replaces three hydrogen atoms in the methylamine moiety, making this compound particularly useful as an internal standard in mass spectrometry (MS)-based assays due to its near-identical chemical behavior to non-deuterated analogs but distinct isotopic signature .

Key applications include:

  • Analytical Chemistry: Used in quantitative LC-MS/MS for pharmacokinetic studies to minimize matrix effects and improve accuracy .
  • Pharmacology: Serves as a reference compound for studying adrenergic receptor interactions, though its deuterated form is pharmacologically inert in vivo.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

200.25 g/mol

IUPAC Name

4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]-2-methoxyphenol

InChI

InChI=1S/C10H15NO3/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2/h3-5,9,11-13H,6H2,1-2H3/i1D3

InChI Key

JWJCTZKFYGDABJ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)O)OC)O

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)OC)O

Origin of Product

United States

Preparation Methods

Reductive Amination Strategy

The primary synthetic route reported involves a stepwise reductive amination process:

  • Step 1: Imine Formation
    The aldehyde precursor, typically 4-hydroxy-3-methoxybenzaldehyde, is reacted with methyl-d3-amine or a suitable protected form thereof. This reaction is often conducted in ethanol at reflux conditions overnight to ensure complete imine formation.

  • Step 2: Reduction of Imine
    The imine intermediate is then reduced to the corresponding amine using reducing agents such as sodium borohydride or sodium triacetoxyborohydride. Sodium borohydride is preferred for its mildness and efficiency in reducing imines without affecting other sensitive functional groups.

  • Step 3: Work-up and Purification
    The reaction mixture is quenched, and the product is isolated by standard extraction and chromatographic purification techniques to yield the target compound with high purity.

This approach is supported by analogous reductive amination procedures used for structurally related compounds, as detailed in medicinal chemistry optimization studies.

Alternative Coupling Methods

For some derivatives, alternative synthetic methods such as Buchwald–Hartwig amination have been employed, especially when coupling aryl halides with amines. However, for the specific compound this compound, reductive amination remains the most straightforward and widely used method.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Imine formation 4-hydroxy-3-methoxybenzaldehyde, methyl-d3-amine, ethanol, reflux, overnight Ensures complete imine formation
Reduction Sodium borohydride, room temperature to 50 °C, several hours Mild reducing agent, selective for imine
Solvent Ethanol preferred; alternatives include methanol or other C1-C10 alcohols Solvent choice affects solubility and yield
Purification Extraction, chromatography (e.g., silica gel column) Yields high purity product

Experimental Yields and Purity

  • Yields for the reductive amination step are typically high, ranging from 85% to 95% , depending on the scale and purification method.
  • The product is usually obtained as a monohydrochloride salt to enhance stability and handling, especially for storage and analytical use.
  • Purity is confirmed by NMR spectroscopy, mass spectrometry (showing the characteristic isotopic pattern due to deuterium), and chromatographic methods.

Analytical Characterization

  • NMR Spectroscopy:
    The presence of deuterium in the methyl group is confirmed by the absence or significant reduction of the proton signal in the ^1H NMR spectrum and corresponding shifts in ^2H NMR.

  • Mass Spectrometry:
    The molecular ion peak shows an increase in mass corresponding to three deuterium atoms (+3 Da), confirming isotopic labeling.

  • Infrared Spectroscopy:
    Characteristic hydroxyl and methoxy group absorptions are observed, consistent with the structure.

Summary Table of Preparation Method

Parameter Description
Starting Material 4-hydroxy-3-methoxybenzaldehyde
Key Reagent Methyl-d3-amine or equivalent
Reaction Type Reductive amination
Reducing Agent Sodium borohydride or sodium triacetoxyborohydride
Solvent Ethanol (primary), methanol (alternative)
Temperature Reflux for imine formation; room temp to 50 °C for reduction
Reaction Time Overnight for imine; 1–4 hours for reduction
Yield 85–95%
Purification Chromatography, salt formation
Characterization NMR, MS, IR

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol involves its interaction with molecular targets and pathways. As a derivative of Epinephrine, it likely exerts its effects by binding to adrenergic receptors and modulating the associated signaling pathways. This interaction influences various physiological processes, including cardiovascular and metabolic functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 4-hydroxy-3-methoxy-α-[(methyl-d3-amino)methyl]benzenemethanol and related compounds are outlined below.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Applications
4-Hydroxy-3-methoxy-α-[(methyl-d3-amino)methyl]benzenemethanol (Target Compound) C₁₀H₁₃D₃NO₃ 215.28 g/mol 4-OH, 3-OCH₃, α-(CD₃NHCH₂) LC-MS internal standard; adrenergic analog studies
Metanephrine Hydrochloride (CAS 61-76-7) C₁₀H₁₆ClNO₃ 233.69 g/mol 4-OH, 3-OCH₃, α-(CH₃NHCH₂), HCl salt Biomarker for pheochromocytoma; adrenergic signaling studies
Phenylephrine Hydrochloride (CAS 61-76-7) C₉H₁₄ClNO₂ 203.66 g/mol 3-OH, α-(CH₃NHCH₂), HCl salt α₁-adrenergic agonist; nasal decongestant
4-Hydroxy-3-methoxy-α-methylbenzyl alcohol (CAS 2480-86-6) C₉H₁₂O₃ 168.19 g/mol 4-OH, 3-OCH₃, α-CH₃ Intermediate in synthesis; lacks adrenergic activity
4'-Hydroxy-3-phenoxybenzyl Alcohol (CAS 63987-19-9) C₁₃H₁₂O₃ 216.23 g/mol 4-OH, 3-OPh (phenoxy) Polymer and resin synthesis; no pharmacological relevance

Key Research Findings

Deuterium substitution reduces metabolic degradation in vitro, enhancing stability in biological matrices .

Adrenergic Activity: Metanephrine (non-deuterated) binds weakly to α-adrenergic receptors compared to phenylephrine, which lacks the 3-methoxy group. The 3-methoxy substitution in metanephrine reduces receptor affinity but increases plasma half-life . Phenylephrine’s 3-hydroxy group enhances α₁-selectivity, making it a potent vasoconstrictor, whereas the target compound’s 3-methoxy group abolishes this activity .

Acidity and Solubility: The 4-hydroxy group in the target compound and metanephrine increases acidity (pKa ~8.5–9.0), comparable to phenolic compounds like 4-hydroxy-3-methoxybenzyl alcohol (pKa ~9.2) . Ethanol addition lowers the dielectric constant of aqueous solutions, slightly increasing the acidity of hydroxy-substituted benzyl alcohols, though this effect is minimal in deuterated analogs .

Synthetic Routes: The target compound is synthesized via reductive amination of 4-hydroxy-3-methoxybenzaldehyde with deuterated methylamine, followed by borohydride reduction . Non-deuterated analogs like metanephrine are prepared similarly, using non-labeled methylamine and protecting groups (e.g., benzyloxy) to prevent side reactions .

Biological Activity

4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol, also known by its CAS number 1215898-30-8, is a deuterated derivative of a phenolic compound. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and analytical chemistry. Its unique structure, which includes a hydroxyl group, a methoxy group, and a deuterated amino group, may influence its interactions within biological systems.

  • Molecular Formula : C10H12D3NO3
  • Molecular Weight : 200.25 g/mol
  • CAS Number : 1215898-30-8
  • Solubility : Soluble in methanol

Biological Activity Overview

Research indicates that compounds similar to this compound can interact with various biological targets, including neurotransmitter systems and enzymes. The presence of the deuterated amino group may alter its biological activity compared to non-deuterated analogs.

  • Receptor Interaction : Compounds with similar structures have been shown to engage with neurotransmitter receptors, potentially modulating neurotransmission.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Antiviral Activity : Similar compounds have demonstrated antiviral properties by enhancing intracellular levels of APOBEC3G (A3G), an enzyme that inhibits viral replication.

Toxicity and Safety Assessment

In toxicity assessments, similar compounds were evaluated for skin sensitization and general toxicity profiles. For instance, studies indicated that certain derivatives had low acute toxicity levels (LD50 values) in animal models . Understanding the safety profile of this compound is essential for its potential therapeutic applications.

Comparative Analysis with Related Compounds

The following table summarizes the characteristics and biological activities of compounds related to this compound:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
4-HydroxyphenylalanineC9H11NO2Amino acid derivative; involved in protein synthesisNeurotransmitter precursor
4-MethoxyphenethylamineC10H15NO2Lacks deuterium; acts as a neurotransmitter precursorModulates neurotransmission
4-Hydroxy-3-methoxyphenethylamineC10H13NO2Similar phenolic structure; implicated in neurochemical pathwaysPotential neuroprotective effects

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-hydroxy-3-methoxy-α-[(methyl-d3-amino)methyl]benzenemethanol, particularly to ensure isotopic integrity?

  • Methodology :

  • Step 1 : Start with a Schiff base formation using 4-benzyloxy-3-methoxybenzaldehyde and deuterated methylamine (methyl-d3-amine) in ethanol with catalytic acetic acid, analogous to the synthesis of N-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]pyridin-2-amine .
  • Step 2 : Reduce the imine intermediate with sodium borohydride (NaBH4) in methanol to yield the benzenemethanol derivative. Ensure deuterium retention by monitoring reaction pH and temperature.
  • Step 3 : Purify via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and confirm isotopic purity using HRMS (e.g., m/z calculated for deuterated methyl groups) .

Q. Which analytical techniques are critical for verifying the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H-NMR to confirm the absence of non-deuterated methyl signals (δ ~2.3–2.5 ppm). ¹³C-NMR should show a triplet for the CD3 group (~21–23 ppm) .
  • FTIR : Identify O-H (3200–3400 cm⁻¹), aromatic C=C (1500–1600 cm⁻¹), and C-O (methoxy: ~1250 cm⁻¹) stretches .
  • HRMS : Validate molecular formula (e.g., C₁₀H₁₂D₃NO₃) with <2 ppm mass accuracy .

Advanced Research Questions

Q. How does isotopic deuteration (methyl-d3) influence the compound’s metabolic stability in vitro?

  • Methodology :

  • In vitro assays : Compare metabolic half-life (t₁/₂) of deuterated vs. non-deuterated analogs using liver microsomes (e.g., human CYP450 enzymes). Monitor via LC-MS/MS for deuterium retention in metabolites .
  • Kinetic isotope effects (KIE) : Calculate KIE values for demethylation pathways. Deuteration typically reduces metabolic clearance by 2–10× due to slower C-D bond cleavage .

Q. What computational approaches predict the compound’s binding affinity to adrenergic receptors?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with α1-adrenergic receptor crystal structures (PDB: 7BV2). Focus on interactions between the benzenemethanol hydroxyl/methoxy groups and receptor residues (e.g., Asp113, Ser194) .
  • MD simulations : Run 100 ns simulations in GROMACS to assess stability of receptor-ligand complexes. Compare deuterated vs. non-deuterated analogs for differences in hydrogen-bond dynamics .

Q. How do solvent polarity and pH affect the compound’s stability during storage?

  • Methodology :

  • Accelerated stability testing : Store samples in DMSO, ethanol, and PBS (pH 7.4/4.5) at 25°C/40°C. Monitor degradation via HPLC-UV at 280 nm over 30 days.
  • Degradation pathways : Identify oxidation products (e.g., quinone formation) using LC-HRMS. Adjust buffers to pH 5–6 for optimal stability, as alkaline conditions accelerate hydrolysis of the methyl-d3-amino group .

Contradictions and Considerations

  • Synthesis Solvents : While ethanol is commonly used for Schiff base reactions , DMSO may enhance solubility of intermediates but risks deuterium exchange in protic solvents .
  • Deuteration Efficiency : reports 95% isotopic purity for similar deuterated compounds, but rigorous drying of reagents (e.g., molecular sieves) is critical to avoid H/D exchange .

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